Glycylhistidine

Carnosinas enzymology Peptide stability Neurochemistry

Glycylhistidine (Gly-His; CAS 2489-13-6) is a dipeptide composed of glycine and L-histidine joined by a peptide linkage. It belongs to the class of histidine-containing dipeptides (HCDs), which includes prominent biological analogs such as carnosine (β-alanyl-L-histidine), anserine, and homocarnosine.

Molecular Formula C8H12N4O3
Molecular Weight 212.21 g/mol
Cat. No. B12062811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycylhistidine
Molecular FormulaC8H12N4O3
Molecular Weight212.21 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)O)NC(=O)CN
InChIInChI=1S/C8H12N4O3/c9-2-7(13)12-6(8(14)15)1-5-3-10-4-11-5/h3-4,6H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)
InChIKeyYIWFXZNIBQBFHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycylhistidine (Gly-His) Procurement Guide: Dipeptide Specifications and Comparator Landscape


Glycylhistidine (Gly-His; CAS 2489-13-6) is a dipeptide composed of glycine and L-histidine joined by a peptide linkage [1]. It belongs to the class of histidine-containing dipeptides (HCDs), which includes prominent biological analogs such as carnosine (β-alanyl-L-histidine), anserine, and homocarnosine. Gly-His is distinguished from carnosine by the replacement of β-alanine with glycine at the N-terminus, a structural variation that fundamentally alters its enzymatic lability, metal-coordination geometry, and radical-scavenging profile [2]. This compound serves as a critical model substrate in carnosinase enzymology and as a well-characterized ligand in bioinorganic copper- and zinc-binding research, with protonation constants determined as log K₁ = 2.50 ± 0.02 and log K₂ = 6.76 ± 0.02 [3].

Why Carnosine or Histidylglycine Cannot Substitute for Glycylhistidine in Experimental Protocols


Despite sharing the histidine imidazole pharmacophore, glycylhistidine cannot be interchanged with carnosine or histidylglycine without profoundly altering experimental outcomes. Carnosine's β-alanine spacer yields a fundamentally different metal-chelation geometry: at physiological pH, Gly-His forms a tridentate {NH₂, N⁻(amide), Nim} Cu(II) complex via amide deprotonation, whereas carnosine resists amide nitrogen ionization with most metal ions—only Ni(II) promotes this in carnosine [1]. Furthermore, Gly-His is hydrolyzed by tissue carnosinase at a rate approximately nine-fold greater than carnosine [2], making it a significantly more labile substrate in biological matrices. Even the simple sequence reversal to histidylglycine (His-Gly) changes the predominant Cu(II) complex species at pH 7 from the MH₋₁ type (Gly-His) to the bis-complex MA₂ (His-Gly) [3]. These differences are quantifiable and directly affect any assay relying on metal buffering, radical scavenging capacity, or peptide stability.

Quantitative Differentiation Evidence: Glycylhistidine vs. Closest Analogs


Carnosinas Hydrolysis Rate: Gly-His vs. Carnosine in Brain Tissue

Glycylhistidine is hydrolyzed by mouse brain carnosinase at a rate approximately nine times greater than carnosine under identical assay conditions [1]. This establishes Gly-His as a high-turnover substrate for carnosinase activity measurements, in contrast to carnosine which is relatively resistant, and to homocarnosine and anserine which are hydrolyzed only to a slight extent [1].

Carnosinas enzymology Peptide stability Neurochemistry Substrate specificity

Hydroxyl Radical Scavenging: Gly-His Outperforms Carnosine in EPR Spin-Trapping Assays

In a direct EPR spin-trapping comparison using the Fe²⁺/H₂O₂ hydroxyl radical generation system with DMPO as spin trap, glycylhistidine exhibited the highest ·OH scavenging activity among all tested histidine-containing dipeptides, surpassing carnosine [1]. The overall scavenging rank order was: β-Ala < GABA < Gly < His < homocarnosine < carnosine < Gly-His [1]. His-containing dipeptides quenched 49.1–94.9% of ·OH radicals under the assay conditions [1]. Notably, the rank order inverted for inhibition of ·OH-catalyzed phosphatidylcholine liposome oxidation, where carnosine outperformed Gly-His [1], indicating a context-dependent functional divergence.

Free radical biochemistry EPR spectroscopy Antioxidant screening Oxidative stress

Cu(II) Complex Stability Advantage Over Glycine: +1.07 Log Units

Potentiometric titration studies at 25°C and I = 0.15 M NaCl demonstrate that the ML (1:1 metal:ligand) form of the Cu(II)-glycyl-L-histidine complex is thermodynamically more stable than the corresponding Cu(II)-glycine ML complex by 1.07 log units [1]. The ML species is the only common species for the two systems, enabling a direct, unambiguous comparison [1]. Furthermore, Cu(II)-Gly-His complexes were more stable than the corresponding Ni(II) and Zn(II) complexes of Gly-His [1], confirming preferential Cu(II) binding.

Bioinorganic chemistry Metal chelation Thermodynamic stability Copper peptides

Metal-Promoted Amide Deprotonation: Universal in Gly-His, Selective in Carnosine

A comprehensive pH-metric, spectrophotometric, and ¹³C NMR study of Co(II), Ni(II), and Zn(II) complexes revealed that all three metal ions promote deprotonation of the peptide amide group in glycyl-L-histidine, enabling tridentate {NH₂, N⁻(amide), N(im)} coordination [1]. In contrast, L-histidylglycine coordinates 'histidine-like' without amide deprotonation for any metal tested [1]. For carnosine, only Ni(II) induces amide deprotonation—neither Co(II) nor Zn(II) can [1]. This establishes Gly-His as a uniquely versatile peptide scaffold for investigating metal-promoted amide ionization across multiple transition metals.

Coordination chemistry Peptide-metal complexes Ligand design Spectroscopic probes

Sequence-Dependent Cu(II) Speciation at pH 7: Gly-His Forms MH₋₁, His-Gly Forms MA₂

Potentiometric speciation analysis reveals a profound sequence-dependent difference in Cu(II) complex distribution at physiological pH: glycylhistidine predominantly forms the MH₋₁ type complex (metal:ligand = 1:1 with deprotonated amide) at pH 7, whereas histidylglycine favors the MA₂ bis-complex (metal:ligand = 1:2) under identical conditions [1]. This speciation divergence arises from the different positions of the histidyl residue relative to the N-terminus, which dictates the available coordination donors. The MH₋₁ species in Gly-His involves tridentate chelation through the N-terminal amine, ionized peptide amide nitrogen, and imidazole N-1, whereas His-Gly's MA₂ complex utilizes only the N-terminal amine and imidazole nitrogen donors from two ligand molecules without amide ionization [1].

Metal speciation Coordination isomerism Bioinorganic modeling Potentiometric analysis

Evidence-Backed Application Scenarios for Glycylhistidine Procurement


Carnosinas Enzyme Kinetic Assays and Inhibitor Screening

Glycylhistidine is the preferred substrate for tissue carnosinase (CN1) activity measurements when high assay sensitivity is required. Its ~9-fold greater hydrolysis rate compared to carnosine [1] enables shorter incubation times and detection of low enzyme activities in dilute tissue preparations. This property is particularly valuable for inhibitor screening campaigns where robust baseline activity is needed to quantify inhibition constants.

Model Ligand for Cu(II) and Zn(II) Bioinorganic Coordination Studies

Gly-His serves as a canonical model for the N-terminal Cu(II)/Ni(II) binding (ATCUN) motif found in serum albumin and other metal-transport proteins. Its well-characterized +1.07 log unit stability enhancement over glycine [1] and the universal promotion of amide deprotonation by Zn(II), Co(II), and Ni(II) make it an indispensable reference compound for potentiometric, calorimetric, and spectroscopic investigations of peptide-metal equilibria.

Aqueous-Phase Hydroxyl Radical Scavenging Reference Standard

For EPR-based or fluorometric ·OH radical scavenging assays, Gly-His provides the highest signal among all natural histidine-containing dipeptides, ranking above carnosine [1]. This renders it the most sensitive positive control for screening synthetic antioxidants in aqueous systems. However, researchers studying membrane lipid peroxidation should note that carnosine outperforms Gly-His in liposome oxidation assays [1] and select the appropriate compound accordingly.

Sequence-Dependent Peptide Speciation Studies

The dramatic speciation difference between Gly-His (MH₋₁, 1:1 Cu:L) and His-Gly (MA₂, 1:2 Cu:L) at physiological pH [1] makes this pair an ideal experimental system for teaching and investigating how peptide sequence controls metal coordination stoichiometry. Procurement of both peptides enables side-by-side potentiometric or spectroscopic experiments demonstrating sequence-controlled coordination chemistry without requiring protein-scale complexity.

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